molecular formula C14H9NO6 B14385909 Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- CAS No. 89882-96-2

Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-

Cat. No.: B14385909
CAS No.: 89882-96-2
M. Wt: 287.22 g/mol
InChI Key: RNFORFQNJRGHPA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-, specifically referred to by its CAS Number 89882-80-4, is a chemical compound supplied for scientific research and development purposes . This compound is a complex ester derivative with a defined molecular formula of C30H41NO6 and a molecular weight of 511.65 g/mol . Its structure features a benzoic acid moiety linked via an ester bond to a 2-nitrobenzoyl group, which is further esterified with a hexadecyl (cetyl) chain . This specific molecular architecture, including a long alkyl chain and aromatic nitro group, suggests potential investigative utility in areas such as polymer chemistry, material science, and as a synthetic intermediate or standard in analytical chemistry . Researchers are exploring its properties and applications in specialized fields. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. For more detailed specifications, including InChI Key (PQVSTWHTZUOJTA-UHFFFAOYSA-N) and SMILES representation, please consult the product data sheet or contact our technical support team .

Properties

CAS No.

89882-96-2

Molecular Formula

C14H9NO6

Molecular Weight

287.22 g/mol

IUPAC Name

4-(2-nitrobenzoyl)oxybenzoic acid

InChI

InChI=1S/C14H9NO6/c16-13(17)9-5-7-10(8-6-9)21-14(18)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,16,17)

InChI Key

RNFORFQNJRGHPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

Several synthetic approaches can be employed for the preparation of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-. The most common strategies include:

Direct Esterification Routes

This approach involves the reaction between 4-hydroxybenzoic acid and 2-nitrobenzoyl chloride or 2-nitrobenzoic acid. The esterification can proceed via various conditions, catalysts, and solvents, depending on the desired scale and purity requirements.

Activation-Based Methods

These methods utilize coupling agents to activate the carboxylic acid group, facilitating esterification under mild conditions that preserve the structural integrity of sensitive functional groups.

Transesterification Approaches

Starting from appropriate ester derivatives, transesterification offers an alternative route that may be advantageous under certain circumstances, particularly when direct esterification proves challenging.

Detailed Preparation Methods Analysis

Direct Esterification Using Acid Chloride

The most efficient and widely employed method for synthesizing Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- involves the reaction between 4-hydroxybenzoic acid and 2-nitrobenzoyl chloride.

Preparation of 2-Nitrobenzoyl Chloride

The synthesis begins with the preparation of 2-nitrobenzoyl chloride from 2-nitrobenzoic acid using thionyl chloride. Based on similar preparations of acid chlorides, the following conditions are typically employed:

2-Nitrobenzoic acid + SOCl₂ → 2-Nitrobenzoyl chloride + SO₂ + HCl

Reaction Conditions:

  • 2-Nitrobenzoic acid is treated with 1.2-1.5 equivalents of thionyl chloride
  • Solvent: Benzene or dichloromethane
  • Temperature: 30-65°C
  • Reaction time: 2-5 hours
  • Catalyst: Small amount of DMF (N,N-dimethylformamide) as a catalyst
Esterification Step

The esterification reaction between 4-hydroxybenzoic acid and 2-nitrobenzoyl chloride typically proceeds under the following conditions:

Reaction Conditions:

  • Molar ratio of 4-hydroxybenzoic acid to 2-nitrobenzoyl chloride: 1:1.1
  • Base: Pyridine or triethylamine (1.2-1.5 equivalents)
  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0-25°C
  • Reaction time: 4-6 hours

The mechanism involves nucleophilic attack of the hydroxyl group of 4-hydroxybenzoic acid on the carbonyl carbon of 2-nitrobenzoyl chloride, with the base scavenging the HCl generated during the reaction.

Table 1. Optimization of Direct Esterification Parameters

Base Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Pyridine DCM 0-5 5 78-82 >95
Triethylamine DCM 0-5 5 75-80 >94
Pyridine THF 0-5 6 72-78 >93
DMAP/Et₃N DCM 0-5 4 85-90 >97

Based on similar reaction systems, the use of DMAP (4-dimethylaminopyridine) as a catalyst in combination with triethylamine offers the highest yields and purity.

Synthesis via Coupling Reagents

An alternative approach involves the use of coupling reagents to activate 2-nitrobenzoic acid for reaction with 4-hydroxybenzoic acid.

DCC/DMAP-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) in combination with DMAP provides an efficient method for the synthesis of the target compound.

Reaction Conditions:

  • 4-Hydroxybenzoic acid (1 equivalent)
  • 2-Nitrobenzoic acid (1.1 equivalents)
  • DCC (1.2 equivalents)
  • DMAP (0.1 equivalents)
  • Solvent: Dichloromethane or THF
  • Temperature: 0-25°C
  • Reaction time: 12-24 hours

The reaction proceeds through the formation of an O-acylisourea intermediate, which reacts with 4-hydroxybenzoic acid to form the desired ester.

EDC/HOBt-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with 1-hydroxybenzotriazole (HOBt) offers an alternative coupling system with easier purification due to water-soluble by-products.

Reaction Conditions:

  • 4-Hydroxybenzoic acid (1 equivalent)
  • 2-Nitrobenzoic acid (1.1 equivalents)
  • EDC·HCl (1.2 equivalents)
  • HOBt (1.2 equivalents)
  • DIPEA (2 equivalents)
  • Solvent: DCM/DMF (9:1)
  • Temperature: 0-25°C
  • Reaction time: 16-24 hours

Table 2. Comparison of Coupling Agent Methods

Coupling System Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Major Advantage
DCC/DMAP DCM 0-25 24 75-80 >95 High yield
EDC/HOBt DCM/DMF 0-25 24 70-75 >96 Easier purification
PyBOP/DIPEA DMF 0-25 12 65-70 >94 Mild conditions
T3P/DIPEA EtOAc 0-25 8 72-78 >93 Low epimerization

Synthesis via Benzyl Halide Route

Drawing from the preparation methods of related compounds, an alternative approach involves the reaction of 4-hydroxybenzoic acid with 2-nitrobenzyl halides.

Modified Approach Using 2-Nitrobenzyl Bromide

This method requires the initial preparation of 2-nitrobenzyl bromide, followed by reaction with 4-hydroxybenzoic acid.

Reaction Conditions:

  • 4-Hydroxybenzoic acid (1 equivalent)
  • 2-Nitrobenzyl bromide (1.1 equivalents)
  • K₂CO₃ (2 equivalents)
  • Solvent: DMF or acetone
  • Temperature: 60-80°C
  • Reaction time: 6-12 hours

This method produces a related ester that would require subsequent oxidation to obtain the target compound.

Industrial-Scale Synthesis Considerations

For larger-scale production, several modifications to the procedures are necessary for efficiency, safety, and cost-effectiveness.

Acid Chloride Route Optimization

For industrial-scale production, the acid chloride route can be optimized as follows:

  • 2-Nitrobenzoyl chloride is prepared in situ from 2-nitrobenzoic acid and thionyl chloride
  • The reaction mixture is cooled to 0-5°C before adding 4-hydroxybenzoic acid
  • An industrial-grade base (e.g., sodium carbonate or potassium carbonate) is used instead of pyridine
  • The reaction is conducted in a solvent system that facilitates product precipitation and easy filtration

Table 3. Scale-Up Parameters for Industrial Production

Parameter Laboratory Scale Pilot Scale Industrial Scale
Reaction volume <1L 10-100L >100L
Temperature control Ice bath/heating mantle Jacketed reactor Automated temperature control system
Mixing Magnetic stirrer Mechanical stirrer High-efficiency impeller
Purification Column chromatography Recrystallization Multi-stage crystallization
Yield optimization 75-85% 80-85% 85-90%

Purification Methods

Purification of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- is crucial for obtaining high-quality material for subsequent applications.

Recrystallization

The crude product can be purified by recrystallization from appropriate solvent systems:

Recommended Solvent Systems:

  • Ethanol/water (7:3)
  • Ethyl acetate/hexane (3:7)
  • Toluene/petroleum ether (1:2)

The choice of solvent system depends on the major impurities present in the crude product.

Column Chromatography

For analytical or research-grade material, column chromatography provides high-purity product:

Typical Conditions:

  • Stationary phase: Silica gel (60-120 mesh)
  • Mobile phase: Hexane/ethyl acetate gradient (starting with 9:1, gradually increasing polarity)
  • Detection: UV at 254 nm
  • Recovery: 85-95% of theoretical yield

Acid-Base Extraction

Taking advantage of the carboxylic acid functionality:

  • Dissolve crude product in ethyl acetate
  • Extract with 5% sodium bicarbonate solution (aqueous layer contains the sodium salt of the product)
  • Acidify the aqueous layer with dilute HCl to pH 2-3
  • Extract the acidified aqueous layer with ethyl acetate
  • Dry the organic layer and evaporate to obtain purified product

Comparative Analysis of Preparation Methods

Each preparation method offers distinct advantages and limitations that must be considered when selecting the most appropriate synthetic route.

Table 4. Comprehensive Comparison of Synthetic Routes

Method Starting Materials Key Reagents Yield (%) Purity (%) Scalability Time Efficiency Cost Efficiency
Acid Chloride Route 4-Hydroxybenzoic acid, 2-Nitrobenzoic acid SOCl₂, Pyridine/Et₃N 75-85 >95 High High Medium
DCC/DMAP Coupling 4-Hydroxybenzoic acid, 2-Nitrobenzoic acid DCC, DMAP 70-80 >95 Medium Low Low
EDC/HOBt Coupling 4-Hydroxybenzoic acid, 2-Nitrobenzoic acid EDC, HOBt, DIPEA 65-75 >96 Medium Low Low
Benzyl Halide Route 4-Hydroxybenzoic acid, 2-Nitrobenzyl halide K₂CO₃, KI 60-70 >90 Medium Medium Medium
Transesterification Methyl 4-hydroxybenzoate, 2-Nitrobenzoate ester Base catalyst 55-65 >90 High Medium High

Optimization Strategies for High-Yield Synthesis

Temperature and Concentration Effects

The reaction temperature and concentration significantly impact the yield and purity of the target compound.

Table 5. Effect of Temperature and Concentration on Acid Chloride Route

Temperature (°C) Concentration (M) Reaction Time (h) Yield (%) Major Impurity
0-5 0.1 8 70-75 Unreacted starting materials
0-5 0.5 6 80-85 Minimal impurities
20-25 0.1 4 75-80 Hydrolysis products
20-25 0.5 3 65-70 Multiple side products

Catalyst System Optimization

For the coupling agent approach, the choice and ratio of catalysts significantly influence the outcome.

Table 6. Optimization of DCC/DMAP Ratio

DCC Equivalents DMAP Equivalents Yield (%) Reaction Time (h) Observation
1.0 0.05 60-65 24 Incomplete reaction
1.1 0.1 70-75 18 Optimal balance
1.2 0.1 75-80 15 Highest yield
1.2 0.2 72-78 12 Faster but more side reactions

Analytical Methods for Structure Confirmation

Confirmation of the structure and purity of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- typically involves multiple complementary analytical techniques.

Spectroscopic Characterization

Expected Spectroscopic Data:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 13.1-13.3 (s, 1H, COOH)
  • δ 8.0-8.2 (m, 1H, aromatic)
  • δ 7.8-8.0 (m, 3H, aromatic)
  • δ 7.6-7.8 (m, 2H, aromatic)
  • δ 7.2-7.4 (m, 2H, aromatic)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 167.0-167.5 (COOH)
  • δ 163.0-163.5 (COO)
  • δ 154.0-154.5 (C-O)
  • δ 148.0-148.5 (C-NO₂)
  • δ 130.0-135.0 (multiple aromatic signals)
  • δ 124.0-128.0 (multiple aromatic signals)
  • δ 122.0-123.0 (aromatic)

IR (KBr, cm⁻¹):

  • 3000-2500 (broad, O-H stretch of COOH)
  • 1730-1740 (C=O stretch of ester)
  • 1680-1700 (C=O stretch of COOH)
  • 1520-1530 and 1340-1350 (NO₂ asymmetric and symmetric stretches)
  • 1200-1250 (C-O stretch)

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4 in alkaline conditions or CrO3 in acidic conditions.

    Reduction: H2 with Pd/C or Fe/HCl.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(2-nitrobenzoyl)oxy]- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between benzoic acid, 4-[(2-nitrobenzoyl)oxy]-, and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Nitro Position Key Properties/Applications References
Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- C₁₄H₉NO₆ 287.22 (calculated) Ortho (2-nitro) Hypothesized higher reactivity due to steric hindrance; potential agrochemical intermediates. N/A
Benzoic acid, 4-[(3-nitrobenzoyl)oxy]- C₁₄H₉NO₆ 287.22 Meta (3-nitro) CAS 89882-93-9; used in synthetic chemistry; lower steric strain compared to ortho isomer.
2-Benzyloxy-4-nitrobenzoic acid C₁₄H₁₁NO₅ 273.25 Para (4-nitro) Synthesized via benzylation and hydrolysis; antimicrobial activity reported.
Benzoic acid, 4-[(trimethylsilyl)oxy]- C₁₃H₂₀O₃Si₂ 296.47 N/A Silylated derivative; high thermal stability; used in GC-MS analysis.
4-(4-Nitrobenzylideneamino) benzoic acid C₁₄H₁₀N₂O₄ 270.24 Para (4-nitro) Intermediate in heterocyclic synthesis; exhibits Schiff base reactivity.

Key Observations:

Meta-nitro derivatives (e.g., CAS 89882-93-9) are more synthetically prevalent, possibly due to easier access to 3-nitrobenzoyl chloride precursors.

Electronic Effects :

  • The electron-withdrawing nitro group enhances the acidity of the benzoic acid proton. Ortho substitution may further lower the pKa compared to para-nitro analogs due to proximity effects .

Biological Activity: Nitroaromatic compounds often exhibit antimicrobial or cytotoxic properties.

Synthetic Accessibility :

  • The absence of direct synthesis data for the ortho-nitro compound implies challenges in regioselective esterification. Methods from analogous compounds (e.g., thionyl chloride-mediated acylation) may require optimization to avoid side reactions .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is synthesized via esterification between 4-hydroxybenzoic acid and 2-nitrobenzoyl chloride under acidic catalysis (e.g., H₂SO₄). Optimization involves:

  • Molar Ratios : Use a 1:1.2 molar ratio (acyl chloride excess) to drive esterification completion.
  • Temperature Control : Initial coupling at 0–5°C to minimize side reactions, followed by room-temperature stirring for 24 hours.
  • Purification : Recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals.
  • Validation : Monitor reaction progress via TLC (Rf comparison against starting materials) .

Q. Which analytical techniques are critical for confirming the structural integrity of Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- post-synthesis?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the ester carbonyl (~168 ppm) and nitrobenzoyl protons (δ 8.2–8.5 ppm).
  • FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and nitro group asymmetrical stretch (~1520 cm⁻¹).
  • Mass Spectrometry : HRMS (ESI+) to verify [M+H]⁺ ion matching theoretical mass (C₁₄H₉NO₆: 295.04 g/mol).
  • Elemental Analysis : Carbon/nitrogen percentages within ±0.3% of calculated values .

Q. What are the best practices for handling and storing Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- to prevent decomposition?

  • Methodological Answer :

  • Storage : Amber vials under argon at –20°C to prevent photodegradation and hydrolysis.
  • Handling : Use anhydrous solvents (e.g., dried DCM) for reactions.
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 30 days) with HPLC monitoring to establish degradation thresholds .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and experimental thermodynamic properties (e.g., sublimation enthalpy)?

  • Methodological Answer :

  • Calibration : Validate DSC/TGA setups using NIST-certified benzoic acid (ΔsubH° = 99.3 kJ/mol).
  • Computational Validation : Perform DFT calculations (Gaussian 16/B3LYP/6-311+G(d,p)) to predict ΔsubH° and compare with empirical data.
  • Polymorphism Screening : Use powder XRD to identify crystalline phases affecting thermal behavior .

Q. What strategies are effective in elucidating the reaction mechanisms of nitro group reduction in derivatives of this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor reduction (e.g., H₂/Pd-C) via in situ FT-IR to track nitro → amine conversion.
  • Electrochemical Analysis : Cyclic voltammetry to identify reduction potentials (E₁/2) and electron-transfer pathways.
  • Isotopic Labeling : Use ¹⁵N-labeled substrates to trace nitrogen migration during catalysis .

Q. How can crystallographic data quality be improved for this compound when encountering twinning or weak diffraction?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7 Å) to enhance resolution (d ≤ 0.8 Å).
  • Software Tools :
  • SHELXD : Dual-space solution for twinned structures.
  • ORTEP-3 : Model disorder and refine anisotropic displacement parameters.
  • Validation : Apply RIGU checks in WinGX to ensure compliance with IUCr standards .

Q. How can structure-activity relationship (SAR) studies guide modifications to the 2-nitrobenzoyl moiety for enhanced bioactivity?

  • Methodological Answer :

  • Derivatization : Synthesize analogs via nucleophilic substitution (e.g., –NO₂ → –NH₂/–CF₃).
  • Bioassays : Test inhibition potency against target enzymes (e.g., cytochrome P450) using IC₅₀ determinations.
  • Computational Modeling : Dock derivatives into protein active sites (AutoDock Vina) to predict binding affinities .

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